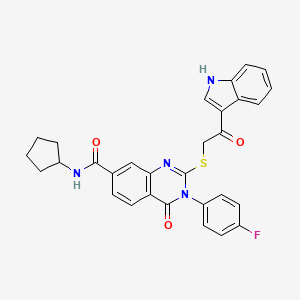![molecular formula C19H16ClFN2O3S B2513220 [3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol CAS No. 921789-75-5](/img/structure/B2513220.png)
[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a benzodioxol group, a chlorofluorophenyl group, a sulfanyl group, and an imidazol group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the imidazol ring suggests that the compound might have aromatic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility, and the aromatic ring could influence its stability .Aplicaciones Científicas De Investigación
Catalysis and Synthetic Methodologies
Research has demonstrated the utility of imidazole derivatives in catalysis and synthetic methodologies. For instance, a study explored the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide , highlighting a microwave-assisted Fries rearrangement, underlining the efficiency and environmental benefits of such methodologies (Moreno-Fuquen et al., 2019). Additionally, imidazole and its derivatives have been employed as ligands in the development of reusable catalysts for the oxidation of primary alcohols and hydrocarbons , demonstrating the compound's versatility and potential for green chemistry applications (Ghorbanloo & Maleki Alamooti, 2017).
Organic Synthesis and Drug Development
Imidazole derivatives are pivotal in organic synthesis and drug development. Research has highlighted the N-methylation of amines and transfer hydrogenation of nitroarenes using methanol , showcasing the compound's role in simplifying synthetic routes and enhancing reaction conditions for pharmaceutical applications (Sarki et al., 2021). Another study focused on the synthesis of new thieno[2,3-b]-thiophene derivatives , indicating the potential for creating novel organic materials with unique properties (Mabkhot et al., 2010).
Molecular Interactions and Structural Analysis
The compound and its derivatives have been studied for their molecular interactions and structural analysis . For example, the synthesis and fluorescence properties of a Zn~(2+) fluorescent probe based on an imidazole derivative were investigated, demonstrating the compound's potential in analytical chemistry and sensor development (Wen-yao, 2012).
Electrocatalysis and Sensor Development
Imidazole derivatives have been utilized in electrocatalysis and sensor development , as evidenced by the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst. This study underscores the compound's versatility in facilitating the simultaneous determination of biomolecules, showcasing its applicability in biosensing and analytical devices (Nasirizadeh et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S/c20-15-2-1-3-16(21)14(15)10-27-19-22-7-13(9-24)23(19)8-12-4-5-17-18(6-12)26-11-25-17/h1-7,24H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLSWNANJMWTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=C(C=CC=C4Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2513140.png)
![2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one](/img/structure/B2513141.png)
![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2513142.png)
![N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2513144.png)
![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513146.png)

![2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2513150.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2513152.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-phenethyloxalamide](/img/structure/B2513154.png)
![3,6-dichloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2513156.png)
![Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2513158.png)
![4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid](/img/structure/B2513160.png)
